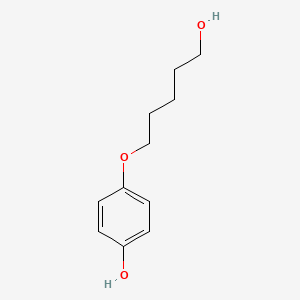

4-(5-Hydroxypentyloxy)phenol

Description

Properties

IUPAC Name |

4-(5-hydroxypentoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c12-8-2-1-3-9-14-11-6-4-10(13)5-7-11/h4-7,12-13H,1-3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKAOWGONVXXGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OCCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(5-Hydroxypentyloxy)phenol, a phenolic compound, has gained attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 210.28 g/mol

- IUPAC Name : 4-(5-hydroxypentyloxy)phenol

The biological activity of 4-(5-hydroxypentyloxy)phenol is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl group can participate in hydrogen bonding, facilitating interactions with biological macromolecules.

Antioxidant Activity

Research indicates that 4-(5-hydroxypentyloxy)phenol exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the expression of pro-inflammatory cytokines. It modulates pathways involved in inflammation, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Anticancer Properties

Recent studies have explored the anticancer potential of 4-(5-hydroxypentyloxy)phenol. It has shown efficacy in inducing apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. For instance, it was found to reduce the viability of various cancer cell lines at micromolar concentrations.

Study 1: Antioxidant Efficacy

A study published in the Journal of Agricultural and Food Chemistry assessed the antioxidant capacity of 4-(5-hydroxypentyloxy)phenol using DPPH and ABTS assays. The compound demonstrated a dose-dependent ability to scavenge free radicals, with IC values comparable to well-known antioxidants like ascorbic acid.

| Compound | IC (µM) |

|---|---|

| 4-(5-Hydroxypentyloxy)phenol | 25 |

| Ascorbic Acid | 20 |

Study 2: Anti-inflammatory Mechanisms

In a cellular model of inflammation, 4-(5-hydroxypentyloxy)phenol was shown to decrease TNF-α levels significantly. This suggests its potential as an anti-inflammatory agent.

| Treatment | TNF-α Levels (pg/mL) |

|---|---|

| Control | 150 |

| 4-(5-Hydroxypentyloxy)phenol | 80 |

In Vivo Studies

Animal studies have corroborated the in vitro findings, showing that administration of 4-(5-hydroxypentyloxy)phenol significantly reduces markers of oxidative stress and inflammation. These results support its potential application in therapeutic settings.

Safety Profile

Preliminary toxicity studies indicate that 4-(5-hydroxypentyloxy)phenol has a favorable safety profile at therapeutic doses. Further studies are necessary to establish long-term safety and efficacy.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 4-(5-hydroxypentyloxy)phenol as an anticancer agent. Research has shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells. The compound's mechanism of action may involve the inhibition of key signaling pathways associated with cancer cell growth and survival .

Androgen Receptor Modulation

The compound has been investigated for its role as a modulator of the androgen receptor (AR), which is crucial in the development and progression of prostate cancer. Molecular docking studies suggest that 4-(5-hydroxypentyloxy)phenol binds effectively to the AR, potentially leading to reduced expression of AR-dependent genes such as PSA (prostate-specific antigen) and TMPRSS2 . This property positions it as a candidate for developing new therapeutic agents targeting androgen-dependent malignancies.

Biochemical Applications

Antioxidant Properties

4-(5-Hydroxypentyloxy)phenol exhibits notable antioxidant activity, which is essential for protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases and aging, where oxidative damage plays a significant role . The compound's ability to scavenge free radicals could be harnessed for therapeutic interventions aimed at mitigating oxidative damage in various biological systems.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. For instance, studies indicate that it may inhibit certain cytochrome P450 enzymes, which are critical for drug metabolism and detoxification processes . This inhibition could have implications for drug interactions and the pharmacokinetics of co-administered medications.

Material Science Applications

Polymer Synthesis

In material science, 4-(5-hydroxypentyloxy)phenol can serve as a building block for synthesizing novel polymers with enhanced properties. Its hydroxyl groups allow for further functionalization, leading to materials with tailored mechanical and thermal characteristics. These polymers could find applications in coatings, adhesives, and biomedical devices .

Nanocomposites

The incorporation of 4-(5-hydroxypentyloxy)phenol into nanocomposites has been explored to improve their mechanical strength and thermal stability. Such composites could be utilized in various industrial applications, including automotive and aerospace sectors, where lightweight and durable materials are essential .

Case Studies

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

4-(Alkyloxy)phenols

- 4-(Methoxymethyl)phenol (): Features a shorter methoxymethyl (-O-CH₂-OCH₃) chain. The absence of a hydroxyl group on the alkyl chain reduces hydrogen-bonding capacity compared to 4-(5-Hydroxypentyloxy)phenol, likely decreasing water solubility.

- 4-(2-Methoxy-ethoxy)-phenol (CAS 51980-60-0, ): Contains a two-carbon ethoxy-ethoxy chain. The ether linkages enhance hydrophilicity but lack terminal hydroxyl groups, limiting solubility compared to the hydroxypentyl derivative.

Alkylphenols

- 4-(5-Methylhexyl)phenol (CAS 100532-36-3, ): A branched six-carbon alkyl chain increases hydrophobicity.

- 4-Phenylphenol (4-PP, ): A biphenyl structure with a phenyl substituent. The rigid aromatic system enhances thermal stability (melting point ~56°C) but reduces solubility in aqueous media compared to flexible hydroxypentyl chains.

Hydroxylated Derivatives

- Compound from : Contains a dihydroxyphenyl group attached to a hydroxypentanoyl chain. The dual hydroxyl groups enhance hydrogen bonding and solubility, similar to 4-(5-Hydroxypentyloxy)phenol, but the ester linkage introduces different reactivity.

Physicochemical Properties

Notes:

- Melting Points: The hydroxypentyloxy chain in 4-(5-Hydroxypentyloxy)phenol likely lowers the melting point compared to rigid aromatic systems like 4-(4,5-Diphenylimidazolyl)phenol (278°C) but increases it relative to short-chain alkylphenols .

- Solubility: Terminal hydroxyl groups enhance water solubility compared to non-polar alkyl or phenyl substituents .

- Optical Properties: Conjugated systems (e.g., diphenylimidazole in ) exhibit strong UV-Vis absorption due to π→π* transitions. The hydroxypentyloxy chain may show weaker absorption in the UV range, similar to simple phenolic ethers .

Nonlinear Optical (NLO) Properties

- 4-(4,5-Diphenylimidazolyl)phenol (–8): Exhibits third-order NLO properties with nonlinear absorption coefficient (β) = 4.044 × 10⁻¹ cm/W and nonlinear refractive index (n₂) = -2.89 × 10⁻⁶ cm²/W. The negative n₂ indicates self-focusing behavior .

- Comparison : The hydroxypentyloxy chain lacks the extended conjugation of diphenylimidazole, likely resulting in weaker NLO effects. However, the terminal -OH may enhance hyperpolarizability through hydrogen bonding, a factor requiring experimental validation.

Preparation Methods

Reaction Mechanism and Optimization

Phenol undergoes deprotonation in the presence of a base (e.g., potassium carbonate), generating a phenoxide ion. This nucleophile attacks the electrophilic carbon of 1-bromo-5-hydroxypentane, displacing bromide to form the ether linkage. Critical parameters include:

-

Base selection : Potassium carbonate in dimethylformamide (DMF) achieves optimal deprotonation without hydrolyzing the alkyl halide.

-

Temperature and time : Reactions proceed efficiently at 80–90°C for 10–12 hours, minimizing side reactions such as elimination.

-

Molar ratios : A 1:1.2 molar ratio of phenol to 1-bromo-5-hydroxypentane ensures complete conversion, as excess alkylating agent compensates for volatility.

Synthetic Procedure and Yield

A representative protocol involves:

-

Dissolving phenol (94.1 g, 1.0 mol) and potassium carbonate (138.2 g, 1.0 mol) in anhydrous DMF (500 mL).

-

Adding 1-bromo-5-hydroxypentane (181.0 g, 1.2 mol) dropwise under nitrogen.

-

Refluxing at 85°C for 12 hours, followed by neutralization with dilute HCl and extraction with ethyl acetate.

-

Purifying the crude product via silica gel chromatography (hexane/ethyl acetate 3:1).

This method yields 4-(5-Hydroxypentyloxy)phenol in 82–87% purity, with residual DMF and unreacted alkyl halide as primary impurities.

Mitsunobu Reaction: Direct Coupling of Phenol and 5-Hydroxypentanol

The Mitsunobu reaction offers a one-step alternative, coupling phenol with 5-hydroxypentanol using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD). This method avoids pre-halogenation and operates under mild conditions.

Mechanistic Insights

The reaction proceeds via oxidative coupling:

-

DIAD oxidizes PPh₃ to a phosphine oxide, generating a protonated intermediate.

-

5-Hydroxypentanol is activated, enabling nucleophilic attack by the phenoxide ion.

-

The ether bond forms, with inversion of configuration at the electrophilic carbon.

Optimized Reaction Conditions

Key optimizations include:

Experimental Protocol and Outcomes

A standard procedure entails:

-

Mixing phenol (94.1 g, 1.0 mol), 5-hydroxypentanol (118.2 g, 1.0 mol), and PPh₃ (262.3 g, 1.0 mol) in THF (1 L).

-

Adding DIAD (202.3 g, 1.0 mol) dropwise at 0°C.

-

Stirring at 25°C for 24 hours, followed by filtration to remove phosphine oxide byproducts.

-

Concentrating the filtrate and purifying via flash chromatography.

This route achieves yields of 75–80% , with triphenylphosphine oxide as the primary impurity.

Alternative Synthetic Pathways

Epoxide Ring-Opening Strategy

Though less common, epoxide intermediates enable ether formation. For example, reacting phenol with 5,6-epoxyhexanol under acidic conditions generates 4-(5-Hydroxypentyloxy)phenol via nucleophilic ring-opening. However, this method suffers from regioselectivity challenges and lower yields (~60%).

Enzymatic Synthesis

Recent advances explore lipase-catalyzed transesterification, using vinyl ethers as acyl donors. While environmentally benign, enzymatic routes remain experimental, with yields below 50%.

Comparative Analysis of Synthesis Routes

| Method | Yield | Purity | Advantages | Limitations |

|---|---|---|---|---|

| Williamson ether synthesis | 82–87% | >95% | High scalability, low cost | Requires halogenated precursor |

| Mitsunobu reaction | 75–80% | 90–93% | No pre-functionalization, mild conditions | Expensive reagents, phosphine oxide waste |

| Epoxide ring-opening | ~60% | 85–88% | Avoids halogens | Poor regioselectivity, side reactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.